Product packaging for 3-(3-Nitrophenyl)-2'-acrylonaphthone(Cat. No.:CAS No. 22290-84-2)

3-(3-Nitrophenyl)-2'-acrylonaphthone

Cat. No.: B11948798
CAS No.: 22290-84-2
M. Wt: 303.3 g/mol
InChI Key: IXRSRSAIQNFEBQ-DHZHZOJOSA-N
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Description

3-(3-Nitrophenyl)-2'-acrylonaphthone (CAS 22290-84-2) is a specialized organic compound of significant interest in materials science and chemical research. This molecule features a naphthone core structure linked to a 3-nitrophenyl group via an acrylonitrile-derived bridge, a configuration that suggests potential for applications in the synthesis of advanced organic materials. Researchers value this compound as a key precursor or intermediate in the development of non-linear optical (NLO) materials, organic light-emitting diodes (OLEDs), and other photonic devices, where its conjugated system and electron-withdrawing nitro group may contribute to desirable electronic and optical properties. Its mechanism of action in such contexts typically involves intramolecular charge transfer, which is fundamental to achieving functions like fluorescence emission or enhanced second-harmonic generation. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NO3 B11948798 3-(3-Nitrophenyl)-2'-acrylonaphthone CAS No. 22290-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22290-84-2

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

(E)-1-naphthalen-2-yl-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H13NO3/c21-19(11-8-14-4-3-7-18(12-14)20(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H/b11-8+

InChI Key

IXRSRSAIQNFEBQ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Significance and Research Context of 3 3 Nitrophenyl 2 Acrylonaphthone in Organic Chemistry and Materials Science

Historical Development and Evolution of Related Acrylonaphthone and Nitrophenyl Derivatives in Chemical Research

The foundation for the synthesis of 3-(3-Nitrophenyl)-2'-acrylonaphthone lies in the historical development of chalcone (B49325) chemistry. Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring compounds found in various plants and have been a subject of chemical research for over a century. nih.govjchemrev.com Their synthesis is most classically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. researchgate.net This method's robustness and simplicity have allowed for the creation of a vast library of chalcone derivatives with diverse substitution patterns. nih.gov

The extension of this methodology to include naphthalenic precursors, such as 2-acetylnaphthalene, gives rise to acrylonaphthone derivatives. nih.gov These compounds, which feature a naphthalene (B1677914) ring system, possess an extended π-conjugated system compared to their phenyl-based chalcone counterparts. This structural modification is of significant interest as it can influence the electronic and photophysical properties of the molecule.

Parallel to the development of chalcone chemistry, nitrophenyl derivatives have been extensively studied in organic chemistry. The introduction of a nitro (NO₂) group onto an aromatic ring has profound effects on the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which can significantly alter the reactivity and physical properties of the parent molecule. In the context of chalcone-like structures, the presence of a nitro group has been shown to be crucial for certain biological activities and for creating materials with nonlinear optical (NLO) properties. mdpi.comraiuniversity.edu Research has shown that the position of the nitro substituent on the aromatic ring can directly impact the molecular conformation and crystal packing, which in turn affects the material's bulk properties. mdpi.com

Rationale for Investigation: Bridging Structure, Reactivity, and Advanced Material Applications

The specific structure of this compound, which combines a 2-acrylonaphthone core with a 3-nitrophenyl substituent, provides a compelling rationale for its investigation. This combination bridges key structural features that are known to impart valuable properties, particularly in the realm of materials science.

Structural Features and Potential Properties:

Extended π-Conjugation: The molecule is characterized by a conjugated system that extends from the naphthalene ring, through the α,β-unsaturated ketone (the enone bridge), to the nitrophenyl ring. This extensive delocalization of π-electrons is a prerequisite for many interesting optical and electronic properties.

Intramolecular Charge Transfer: The presence of the electron-donating naphthalene ring system and the electron-withdrawing nitrophenyl group creates a "push-pull" electronic environment. Upon photoexcitation, this can lead to an intramolecular charge transfer (ICT) from the naphthyl donor to the nitrophenyl acceptor. Molecules with strong ICT character are often fluorescent and can exhibit large Stokes shifts, a desirable property for fluorescent probes and imaging agents. nih.govnih.govresearchgate.net

Nonlinear Optical (NLO) Activity: The asymmetric electron distribution in such push-pull systems is a key requirement for second and third-order nonlinear optical activity. researchgate.netmdpi.com Materials with high NLO responses are sought after for applications in photonics and optoelectronics, including optical switching and frequency conversion. The combination of a highly polarizable naphthyl group and a strong acceptor like the nitro group suggests that this compound could be a promising candidate for NLO materials.

The reactivity of the α,β-unsaturated ketone moiety also makes it a valuable synthetic intermediate for the preparation of various heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry. nih.gov

To illustrate the potential photophysical properties, the table below presents data for related chalcone derivatives, which serve as a predictive basis for this compound.

Compound TypeSolventMax. Absorption (λ_abs, nm)Max. Emission (λ_em, nm)Stokes Shift (Δλ, nm)
Push-Pull ChalconesDMSO412-431512-56793-139
Push-Pull ChalconesMeOH412-431512-56793-139

Data sourced from a study on chalcone-based fluorescent dyes and is intended to be illustrative for the class of compounds. nih.gov

Current Research Landscape and Emerging Directions for Functionalized Acrylonaphthones

The current research landscape for chalcones and related compounds is vibrant and multidisciplinary, with a strong focus on the development of functional materials. While specific research on this compound is sparse, the broader field of functionalized acrylonaphthones is advancing in several key directions:

Advanced Materials through Surface Functionalization: A major trend in materials science is the functionalization of surfaces and nanoparticles to create "smart" materials with tailored properties. researchgate.netmdpi.comnih.gov Acrylonaphthone derivatives, with their versatile chemical handles, could be grafted onto polymers, silica, or other nanomaterials to impart specific optical or electronic functionalities. mdpi.comnih.gov This could lead to the development of novel sensors, catalysts, or components for electronic devices.

Nonlinear Optical Materials: The search for organic molecules with large third-order NLO susceptibility (χ(3)) is ongoing due to their potential in all-optical signal processing and optical limiting. mdpi.com The investigation of acrylonaphthones with various donor-acceptor substitution patterns, including nitrophenyl groups, is a promising avenue. The ease of synthesis and the tunability of their electronic structure make them attractive candidates for new NLO materials. researchgate.net

Fluorescent Probes and Bioimaging: Chalcones exhibiting strong fluorescence and large Stokes shifts are being developed as dyes for bioimaging. nih.govnih.govresearchgate.net The preferential accumulation of certain chalcones in cancer cells suggests their potential as diagnostic tools or for targeted therapy. nih.gov Research into the photophysical properties of acrylonaphthones, which may offer emission at different wavelengths or enhanced photostability due to the larger aromatic system, is a logical next step.

The table below summarizes key research findings for related nitro-substituted chalcones, highlighting the type of data that would be crucial for characterizing this compound.

CompoundSynthesis MethodKey FindingPotential ApplicationReference
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneClaisen-Schmidt CondensationNitro group position affects molecular coplanarity and crystal packing.Nonlinear Optics, Synthetic Intermediate mdpi.com
Chalcone-Pyrazine Hybrids with Nitro GroupsClaisen-Schmidt CondensationEffective against Trychophyton mentagrophytes fungi.Antifungal Agents nih.gov
5,6,7,8-Tetrahydroisoquinolines with Nitrophenyl GroupsCyclocondensationShowed moderate to strong anticancer activity and high antioxidant activity.Anticancer and Antioxidant Agents nih.gov

Reactivity and Chemical Transformations of 3 3 Nitrophenyl 2 Acrylonaphthone

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Moieties (Nitrophenyl and Naphthone)

The presence of two distinct aromatic systems, the 3-nitrophenyl ring and the 2-naphthyl ring, offers multiple possibilities for substitution reactions. The outcome of these reactions is heavily influenced by the electronic nature of the substituents already present on each ring.

The reactivity of the aromatic rings towards electrophilic aromatic substitution (EAS) is governed by the electron-donating or electron-withdrawing nature of the attached groups. youtube.comyoutube.comchadsprep.com

Nitrophenyl Ring: The nitrophenyl ring is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing effects of the nitro group (-NO₂) through both inductive and resonance mechanisms. youtube.com This deactivation means that harsh reaction conditions are typically required for substitution to occur. youtube.com The nitro group acts as a meta-director, guiding incoming electrophiles to the positions C-5 or C-1 relative to the point of attachment of the acryloyl group. youtube.comyoutube.com

Naphthone Moiety: The 2'-acrylonaphthone moiety also contains an electron-withdrawing group, the acryloyl system, attached to the naphthalene (B1677914) ring. This group deactivates the naphthalene ring towards electrophilic substitution. In electrophilic attack on substituted naphthalenes, the position of substitution is influenced by both electronic and steric factors, with a general preference for attack on the unsubstituted ring. Therefore, electrophilic substitution would likely occur on the other ring of the naphthalene system, for instance, at the C-5' or C-8' positions.

Nucleophilic aromatic substitution (SNAr) on either ring is generally not feasible unless a suitable leaving group, such as a halide, is present at a position activated by the electron-withdrawing groups (ortho or para). youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com For instance, if a halogen were present at the C-4 or C-6 position of the nitrophenyl ring, it could potentially be displaced by a strong nucleophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Aromatic Ring Substituent Effect Predicted Position of Attack Reactivity towards EAS
3-Nitrophenyl -NO₂ group is strongly deactivating and meta-directing. C-5, C-1 Strongly Deactivated
2'-Naphthone Acryloyl group is deactivating. Preferentially on the unsubstituted ring (e.g., C-5', C-8') Deactivated

Addition Reactions Across the Carbon-Carbon Double Bond of the Acryloyl Moiety

The α,β-unsaturated ketone functionality is a key reactive center in 3-(3-nitrophenyl)-2'-acrylonaphthone, participating in various addition reactions.

The carbon-carbon double bond is electron-deficient due to conjugation with the carbonyl group, making it an excellent Michael acceptor. This facilitates conjugate (1,4-) addition of a wide range of nucleophiles. researchgate.net

Nucleophilic Addition: Weaker nucleophiles, such as amines, thiols, and Gilman reagents, preferentially attack the β-carbon in a conjugate addition fashion. researchgate.net Stronger, "harder" nucleophiles like organolithium or Grignard reagents may lead to a mixture of 1,2-addition (to the carbonyl carbon) and 1,4-addition products, with the former often being kinetically favored.

Electrophilic Addition: Electrophilic addition across the double bond is generally disfavored due to the deactivating, electron-withdrawing nature of the adjacent carbonyl group.

The conjugated systems within the molecule can participate in cycloaddition reactions.

Naphthone as a Diene: The naphthalene ring system can undergo dearomative [4+2] cycloaddition reactions, acting as the diene component. wvu.edu However, this requires overcoming the aromatic stabilization energy and often necessitates thermal or photochemical conditions. organic-chemistry.orgmasterorganicchemistry.comyoutube.com

Acryloyl Moiety as a Dienophile: The electron-deficient alkene of the acryloyl group is a potential dienophile for a [4+2] Diels-Alder reaction with an electron-rich diene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction would lead to the formation of a new six-membered ring fused to the molecule's core. The stereochemistry of the reaction is typically controlled, with a preference for the endo product under kinetic control. wvu.edulibretexts.org

Table 2: Expected Addition Reactions to the Acryloyl Moiety

Reaction Type Reagent Type Favored Pathway Product Type
Nucleophilic Addition Soft Nucleophiles (e.g., R₂CuLi, RSH, R₂NH) 1,4-Conjugate Addition Saturated Ketone
Nucleophilic Addition Hard Nucleophiles (e.g., RLi, RMgX) 1,2-Addition / 1,4-Addition Mixture Allylic Alcohol / Saturated Ketone
Cycloaddition Electron-rich Diene [4+2] Diels-Alder Cyclohexene-fused Adduct

Reductive Transformations of the Nitro Group to Amine Derivatives and Their Subsequent Reactivity

The reduction of the aromatic nitro group to a primary amine is a fundamental and highly useful transformation in organic synthesis. wikipedia.org A variety of reagents can achieve this conversion chemoselectively, leaving the enone system intact. organic-chemistry.org

Common methods for the selective reduction of an aromatic nitro group in the presence of a ketone and an alkene include:

Metals in Acidic Media: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid are classic and effective methods. stackexchange.com

Catalytic Hydrogenation: While catalytic hydrogenation with reagents like Pd/C can reduce the nitro group, it may also reduce the carbon-carbon double bond, and potentially the carbonyl group, depending on the reaction conditions (pressure, temperature, and catalyst). wikipedia.org Using more selective catalysts or transfer hydrogenation methods, such as those employing hydrazine (B178648) or ammonium (B1175870) formate, can often preserve the other functional groups. organic-chemistry.org

Other Reagents: Systems like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for selective nitro group reduction, particularly in polynitro compounds. wikipedia.orgstackexchange.com Nickel-catalyzed hydrosilylative reduction is another mild and selective method. rsc.org

The resulting product, 3-(3-aminophenyl)-2'-acrylonaphthone, contains a highly versatile primary aromatic amine group. This amine can undergo a plethora of subsequent reactions, including diazotization to form diazonium salts (precursors to a vast array of other functional groups), acylation to form amides, and alkylation.

Oxidative Reactions of the Acrylonaphthone Framework

The acrylonaphthone skeleton is susceptible to oxidation at several positions, primarily at the carbon-carbon double bond.

Oxidative Cleavage: Strong oxidizing agents can cleave the C=C double bond of the enone system. libretexts.orgyoutube.comnih.gov This reaction, analogous to ozonolysis, breaks the molecule into two fragments. Depending on the reagents and workup conditions, the cleavage can yield a carboxylic acid and a ketone. For instance, treatment with hot, concentrated potassium permanganate (B83412) or ozone followed by an oxidative workup would be expected to produce 3-nitrobenzoic acid and 2-acetylnaphthalene. libretexts.org Recent studies have also explored the use of photoexcited nitroarenes to achieve this transformation. nih.gov

Epoxidation: The electron-deficient double bond can be epoxidized, typically using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation).

Other Oxidations: Peroxidase-catalyzed oxidation of similar chalcone (B49325) structures has been shown to yield complex products like flavonols and aurones through intramolecular cyclization pathways. nih.gov The use of reagents like trichloroisocyanuric acid can lead to cleavage, yielding products such as benzoic acid and phenylacetaldehyde (B1677652) from the parent chalcone.

Rearrangement Reactions and Tautomerism Studies

The reactivity of chalcones, including this compound, is characterized by the presence of a conjugated system and a reactive α,β-unsaturated ketone moiety. This structure allows for a variety of chemical transformations, including rearrangement reactions and the potential for tautomerism under specific conditions. While detailed studies focusing exclusively on this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established reactivity of the chalcone scaffold.

Tautomerism Studies:

Keto-enol tautomerism is a fundamental concept in organic chemistry, involving the interconversion of a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). libretexts.org For a chalcone to exhibit significant keto-enol tautomerism, it typically requires an acidic proton on the α-carbon. researchgate.net In the case of the parent chalcone structure, the absence of such a proton means that keto-enol tautomerism is not a prominent feature. researchgate.net

However, the presence of specific substituents can influence this equilibrium. For instance, hydroxyl-substituted chalcones have been shown to exhibit intrinsic enol-keto tautomerism, with the enol form being stabilized by intramolecular hydrogen bonds and conjugation. rsc.org In such systems, the equilibrium can be influenced by factors like solvent polarity and temperature, with an increase in either favoring the keto form. rsc.org

For this compound, which lacks a hydroxyl group in a position that would facilitate significant enol stabilization through intramolecular hydrogen bonding, the compound is expected to exist predominantly in the keto form. The general equilibrium for a chalcone is heavily skewed towards the keto isomer. masterorganicchemistry.com

Rearrangement Reactions:

Chalcones are valuable precursors in the synthesis of various heterocyclic compounds through rearrangement reactions, which are often catalyzed by acids. researchgate.netnih.gov These reactions leverage the electrophilicity of the carbonyl carbon and the ability of the double bond to participate in cyclization reactions.

One notable rearrangement is the acid-catalyzed cyclization of chalcones to form flavanones, a class of flavonoids. While this is more common for 2'-hydroxychalcones, analogous cyclizations can be envisioned for other substituted chalcones. Another significant transformation is the rearrangement of chalcones to synthesize 2,3-dihydrobenzofurans. researchgate.net For example, treatment of a chalcone with p-toluenesulfonic acid in acetonitrile (B52724) can lead to the formation of a 2,3-dihydrobenzofuran (B1216630) scaffold in good yields. researchgate.net

Furthermore, chalcones can undergo oxidative rearrangements. A metal-free method utilizing in situ generated hypoiodite (B1233010) has been developed for the oxidative rearrangement of chalcones. organic-chemistry.org This reaction proceeds under mild conditions and provides an environmentally benign alternative to traditional methods that use heavy metals. organic-chemistry.org The mechanism is thought to involve the formation of a β-alkoxy-α-iodoketone intermediate. organic-chemistry.org

The presence of the electron-withdrawing nitro group on the phenyl ring and the bulky naphthyl group in this compound would likely influence the electronic and steric environment of the molecule, thereby affecting the feasibility and outcome of such rearrangement reactions. For instance, the nitro group could modulate the electrophilicity of the conjugated system, potentially influencing the conditions required for acid-catalyzed rearrangements.

The following table summarizes the general types of rearrangement and tautomeric behavior observed in chalcones, which can provide a framework for predicting the reactivity of this compound.

Transformation Type Description Typical Conditions Potential Products Reference
Keto-Enol Tautomerism Interconversion between the keto and enol forms. The equilibrium generally favors the keto form for unsubstituted chalcones.Influenced by substitution, solvent, and temperature.Enol isomer researchgate.netrsc.orgmasterorganicchemistry.com
Acid-Catalyzed Rearrangement Cyclization and rearrangement reactions initiated by an acid catalyst.p-Toluenesulfonic acid, acetonitrile2,3-Dihydrobenzofurans, Flavanones researchgate.net
Oxidative Rearrangement Rearrangement involving an oxidizing agent.Tetrabutylammonium iodide (TBAI), m-chloroperoxybenzoic acid (mCPBA)Rearranged carbonyl compounds organic-chemistry.org

Spectroscopic and Structural Characterization Methodologies for 3 3 Nitrophenyl 2 Acrylonaphthone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The structure of 3-(3-Nitrophenyl)-2'-acrylonaphthone features distinct proton signals corresponding to the vinylic, nitrophenyl, and naphthyl moieties. The two vinylic protons of the α,β-unsaturated ketone system typically appear as doublets in the downfield region, with a characteristic coupling constant for a trans configuration. The aromatic protons of the 3-nitrophenyl and 2-naphthyl groups produce a complex pattern of multiplets in the aromatic region.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the ketone, which is expected at a significant downfield shift, and the carbons of the C=C double bond. The nitrophenyl and naphthyl rings present a series of signals in the aromatic region of the spectrum. The application of ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps distinguish between CH, CH₂, and CH₃ groups and quaternary carbons, which is essential for a complete structural assignment. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl (C=O) - 185-195
Vinylic (α-CH) 7.2 - 7.8 (d) 120-130
Vinylic (β-CH) 7.5 - 8.2 (d) 140-150
Nitrophenyl-H 7.6 - 8.8 (m) 122-150
Naphthyl-H 7.5 - 8.5 (m) 124-136

Note: Expected values are based on data from analogous chalcone (B49325) structures. Actual values may vary. (d) = doublet, (m) = multiplet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguously assigning the complex signals, particularly in the aromatic regions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the two vinylic protons. Furthermore, it helps trace the connectivity between adjacent protons within the nitrophenyl and naphthyl ring systems, allowing for sequential assignment. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This technique is crucial for assigning the carbon signals based on the already-established proton assignments. nist.gov

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. synquestlabs.com

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the stretching vibration of the conjugated carbonyl group (C=O) is a key diagnostic feature, typically appearing in the 1640-1680 cm⁻¹ range. nih.govacs.org The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. nist.gov Other significant peaks include the C=C stretching of the alkene bond and the aromatic rings, as well as C-H stretching and bending vibrations. nih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the alkene and aromatic systems, which often give strong Raman signals.

Table 2: Key Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch 1640 - 1680
Alkene (C=C) Stretch 1580 - 1640
Nitro (NO₂) Asymmetric Stretch 1520 - 1560
Nitro (NO₂) Symmetric Stretch 1340 - 1380
Aromatic C=C Stretch 1450 - 1600
Aromatic/Vinylic C-H Stretch 3000 - 3100

Note: Based on typical values for chalcones and nitrophenyl compounds. nist.govnih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula.

For this compound, the molecular formula is C₁₉H₁₃NO₃. The theoretical exact mass for the neutral molecule is calculated to be 315.0895 g/mol . An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ or another adduct. A measured mass that matches the theoretical mass within a very small error margin (typically < 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The extensive π-conjugated system in this compound, which spans the nitrophenyl ring, the enone bridge, and the naphthyl ring, is expected to result in strong UV-Vis absorption.

The spectrum would likely exhibit intense absorption bands corresponding to π→π* transitions. Chalcones typically show two main absorption bands. nist.gov For this compound, a high-energy band (Band I) associated with the naphthoyl moiety and a lower-energy band (Band II) arising from the cinnamoyl system (3-nitrophenyl-prop-2-enoyl) are expected. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent used. The presence of the nitro group and the extended naphthyl system would influence the exact λ_max values. bohrium.com

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation and intermolecular interactions.

For this compound, a crystal structure analysis would confirm the trans geometry of the C=C double bond, which is typical for chalcones. researchgate.net It would also reveal the planarity of the enone system and the dihedral angles between this plane and the planes of the nitrophenyl and naphthyl rings. researchgate.netnih.gov These angles are influenced by steric hindrance and electronic effects between the different parts of the molecule. Furthermore, the analysis would detail how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which stabilize the crystal structure. nih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-(3-nitrophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
3-nitroacetophenone
3-(1-Naphthyl)-1-(3-nitrophenyl)prop-2-en-1-one
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
3-nitrochalcone
2'-acetylnaphthalene

Theoretical and Computational Investigations of 3 3 Nitrophenyl 2 Acrylonaphthone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(3-Nitrophenyl)-2'-acrylonaphthone at the molecular level. These calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's ground state properties, reactivity, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For chalcones like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are utilized to determine the optimized molecular geometry. nih.gov This process identifies the most stable arrangement of atoms in the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Chalcone (B49325) Backbone (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C=O1.25
Cα=Cβ1.35
Cβ-Ar1.45
Cα-C(O)1.48
C-C (Aryl)1.39 - 1.42
Cα-Cβ-Ar: 120
C(O)-Cα-Cβ: 122

Note: This table provides illustrative values for a typical chalcone backbone based on general findings. Actual values for this compound would require specific calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and the charge transfer interactions within the molecule. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In chalcones, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule. The presence of electron-withdrawing groups, such as the nitro group in this compound, can lower the HOMO and LUMO energy levels and affect the energy gap, thereby influencing the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Chalcone (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.5
HOMO-LUMO Gap4.0

Note: These are representative values. The specific energies for this compound would depend on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For a chalcone derivative, the MEP map would typically show the most negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic interaction. The regions around the hydrogen atoms of the aromatic rings would generally exhibit a positive potential (blue). The nitro group in this compound would create a strongly electron-deficient (blue) region.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these delocalizations. researchgate.net

In chalcones, significant delocalization occurs between the π orbitals of the aromatic rings and the α,β-unsaturated ketone system. NBO analysis can reveal the stabilization energies associated with π → π* and n → π* transitions. For example, the interaction between the lone pair (n) of the carbonyl oxygen and the π* orbital of the adjacent C=C bond contributes to the stability of the molecule. This analysis also provides information about the hybridization of atomic orbitals, which is crucial for understanding the bonding within the molecule.

Table 3: Representative NBO Analysis for a Chalcone (Illustrative Second-Order Perturbation Energies)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(Cα=Cβ)π(C=O)~15-20
π(Aryl)π(Cα=Cβ)~10-15
n(O)π*(Cα=Cβ)~5-10

Note: These values are illustrative and represent typical interactions found in chalcones.

Reaction Pathway Modeling and Transition State Analysis for Understanding Chemical Transformations

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, in the context of chalcones, reaction pathway modeling can be used to study addition reactions to the α,β-unsaturated system or cycloaddition reactions. unisi.it These studies can elucidate the stereoselectivity and regioselectivity of such reactions by comparing the activation energies of different possible pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on static molecules in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account temperature and the presence of a solvent. For a molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its conformational flexibility.

By simulating the molecule's motion over nanoseconds or even microseconds, researchers can identify the most populated conformations and the energy barriers between them. Furthermore, MD simulations can explicitly model the interactions between the chalcone and solvent molecules. This is crucial for understanding how the solvent influences the molecule's conformation and reactivity. For example, the presence of a polar solvent could stabilize a more polar conformation of the molecule, which in turn could affect its electronic properties and reactivity.

Intermolecular Interactions and Crystal Packing Analysis using Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM)

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing environment. While specific crystallographic data for this compound is not available in the searched literature, analysis of closely related chalcones and nitro-substituted aromatic compounds allows for a detailed prediction of its crystal packing behavior.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact. For a molecule like this compound, which features a nitro group (a potent hydrogen bond acceptor), a naphthyl group (a large π-system), and various C-H bonds, a variety of interactions are expected to stabilize the crystal structure.

In analogous structures containing both nitrophenyl and naphthyl moieties, Hirshfeld analysis reveals that the most significant contributions to the crystal packing come from O···H, H···H, and C···H contacts. nih.govresearchgate.net The red spots on a dnorm map would indicate close intermolecular contacts, primarily corresponding to hydrogen bonds. For this compound, strong C—H···O hydrogen bonds are anticipated between the aromatic protons and the oxygen atoms of the nitro group and the carbonyl group, linking molecules into stable networks. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of interaction. Based on studies of similar molecules, the expected contributions for this compound are summarized in the table below. nih.govnih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Description
H···O / O···H~28-30%Represents strong C—H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms. These are typically the most significant specific interactions. nih.gov
H···H~26-41%Arises from contacts between hydrogen atoms on the peripheries of adjacent molecules and generally constitutes a large portion of the surface. nih.govnih.gov
C···H / H···C~12-32%Corresponds to weaker C-H···π interactions between the edge of one aromatic ring and the face of another. nih.gov
C···C~6%Indicates π–π stacking interactions, likely to occur between the naphthyl and nitrophenyl rings of adjacent molecules. nih.gov
Other (N···H, N···O, etc.)RemainderIncludes less frequent contacts involving the nitrogen atom of the nitro group and other atoms.

Quantum Theory of Atoms in Molecules (QTAIM):

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. While a specific QTAIM analysis for this compound has not been reported, the principles can be applied to the interactions identified by Hirshfeld analysis.

A QTAIM analysis would involve locating bond critical points (BCPs) in the electron density between atoms of interacting molecules. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

C—H···O Hydrogen Bonds: For the expected hydrogen bonds, QTAIM would likely show a BCP between the hydrogen and oxygen atoms. The values of ρ(r) and a positive Laplacian would confirm these as weak, closed-shell interactions, characteristic of hydrogen bonding.

π–π Stacking: The analysis would identify BCPs between carbon atoms of the interacting aromatic rings (naphthyl and nitrophenyl), further characterizing the nature and strength of the π-stacking.

Together, Hirshfeld surface analysis and QTAIM provide a comprehensive picture of the supramolecular assembly, explaining the stability and solid-state structure of the compound.

Spectroscopic Property Prediction from First Principles (e.g., NMR chemical shifts, IR frequencies)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

NMR Chemical Shift Prediction:

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable DFT-based approach for calculating NMR chemical shifts. nih.gov Theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound can be predicted relative to a standard reference (e.g., tetramethylsilane, TMS). The calculations would typically be performed on a geometry optimized at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov

Based on computational studies of analogous chalcones, the following trends in chemical shifts are expected. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Rationale
Carbonyl Carbon (C=O)~190-193-The C=O carbon is highly deshielded due to the electronegativity of the oxygen atom, resulting in a large chemical shift. nih.gov
α-Carbon (of C=C)~120-125~7.4-7.8 (doublet)Part of the conjugated system, its shift is influenced by the adjacent carbonyl and β-carbon.
β-Carbon (of C=C)~140-145~7.8-8.2 (doublet)Deshielded due to conjugation with both the carbonyl and the nitrophenyl ring. The coupling constant with the α-proton would confirm the E-configuration (~16 Hz).
Naphthyl Carbons~110-135~7.5-8.5A complex pattern of signals is expected due to the fused ring system. Carbons near the acryloyl group will be most affected.
Nitrophenyl Carbons~122-148~7.6-8.8The carbon attached to the nitro group (C-NO₂) is expected to be significantly deshielded (~148 ppm). Protons ortho and para to the nitro group will also have high chemical shifts.

IR Frequency Prediction:

Theoretical IR spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set limitations, allowing for better comparison with experimental data. researchgate.net

For this compound, key vibrational modes can be predicted.

Table 3: Predicted Characteristic IR Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C=O Stretch (Carbonyl)~1650-1680A strong, characteristic absorption for the α,β-unsaturated ketone group. Conjugation lowers the frequency compared to a simple ketone.
NO₂ Asymmetric Stretch~1520-1540A very strong and distinct peak, characteristic of the nitro group.
NO₂ Symmetric Stretch~1340-1360Another strong peak for the nitro group, typically less intense than the asymmetric stretch.
C=C Stretch (Alkenic)~1590-1620The stretching of the central double bond, often appearing in the aromatic region.
C-H Aromatic Stretch~3000-3100Multiple weak to medium bands corresponding to the C-H bonds of the naphthyl and nitrophenyl rings.
C-H Out-of-Plane Bending~700-900Bending vibrations that are characteristic of the substitution patterns on the aromatic rings.

These first-principles predictions provide a detailed spectroscopic profile for this compound, which is essential for its unambiguous identification and for understanding its electronic structure.

Research Applications of 3 3 Nitrophenyl 2 Acrylonaphthone in Advanced Materials Science

Exploration in Organic Electronics and Optoelectronic Devices

The field of organic electronics is actively seeking new materials with tailored properties for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Chalcones, including 3-(3-Nitrophenyl)-2'-acrylonaphthone, are promising candidates due to their conjugated π-electron systems, which are essential for charge transport and light-emitting functions. researchgate.netum.edu.my

The charge transport characteristics of organic materials are fundamentally linked to their molecular structure and electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In chalcones like this compound, the presence of an electron-donating naphthyl group and an electron-withdrawing nitrophenyl group creates a donor-π-acceptor (D-π-A) system. um.edu.my This configuration facilitates intramolecular charge transfer (ICT), a crucial process for enhancing nonlinear optical (NLO) properties and influencing charge mobility. um.edu.mynih.gov

The energy gap (Egap) between the HOMO and LUMO levels is a key determinant of a material's potential as an organic semiconductor. A smaller energy gap is often associated with improved charge transport and can be tuned by modifying the donor and acceptor moieties. nih.gov For instance, theoretical studies on similar chalcone (B49325) derivatives have shown that the introduction of strong electron-withdrawing groups, such as the nitro group, can significantly lower the LUMO energy level, thereby reducing the Egap. nih.gov This tunability makes these materials adaptable for specific semiconductor applications, where precise energy level alignment is critical for device performance. um.edu.my

Table 1: Theoretical Electronic Properties of a Representative Chalcone Derivative

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
Energy Gap (Egap)3.7 eV
First Hyperpolarizability (β)15 x 10-30 esu

Note: The data in this table are representative values for a chalcone derivative with similar functional groups and are intended for illustrative purposes.

The design of efficient OLEDs and OFETs relies on materials with balanced charge injection and transport properties, as well as high photoluminescence quantum yields for OLEDs. The D-π-A structure of this compound makes it a potential candidate for use as an emissive layer or a charge-transporting layer in these devices. researchgate.net The intramolecular charge transfer characteristics can lead to high fluorescence, a desirable feature for OLED applications. acs.org

Integration into Polymeric Materials and Composites for Enhanced Functionality

The incorporation of functional molecules like this compound into polymeric matrices is a promising strategy for developing advanced materials with tailored optical, electronic, and mechanical properties. researchgate.net

This compound can be integrated into polymers through two primary approaches: as a monomer in a polymerization reaction or as a functional additive dispersed within a host polymer matrix. If the chalcone molecule is chemically modified to include a polymerizable group, it can be covalently bonded into the main polymer chain or as a side chain. This approach ensures a high and uniform loading of the functional unit and prevents phase separation.

Alternatively, the chalcone can be blended with a host polymer as an additive. This method is simpler but may be limited by the solubility of the chalcone in the polymer and the potential for aggregation, which can affect the material's properties. The choice of method depends on the desired final properties and the specific application.

The addition of chalcone derivatives to a polymer can influence the mechanical and thermal properties of the resulting composite material. The rigid structure of the chalcone molecule can enhance the stiffness and tensile strength of the polymer. However, high concentrations of the additive can also lead to increased brittleness.

Potential in Thin Film Technology and Surface Functionalization

The fabrication of high-quality thin films is essential for the development of organic electronic and optoelectronic devices. Chalcone derivatives, including this compound, can be deposited as thin films using various techniques such as vacuum deposition or solution-based methods like spin-coating. The ability to form uniform, smooth thin films is a prerequisite for their application in devices.

Surface functionalization is another area where this compound could find use. By modifying surfaces with a layer of this compound, it is possible to alter the surface energy, wettability, and electronic properties of a substrate. This can be particularly useful for improving the interface between different layers in a multilayer device, such as an OLED or a solar cell, thereby enhancing device efficiency and stability. The presence of the polar nitro group can significantly influence the surface properties.

Catalytic Applications and Reactivity Modulation in Chemical Synthesis

The α,β-unsaturated carbonyl system in chalcones like this compound is a key functional group that imparts significant reactivity, making them valuable precursors and catalysts in various chemical syntheses. researchgate.net The electrophilic nature of the carbonyl carbon and the β-carbon allows these molecules to participate in a variety of reactions.

Chalcones are frequently employed as building blocks for the synthesis of a wide array of heterocyclic compounds, which are of great importance in medicinal and materials chemistry. researchgate.net For instance, nitro-substituted chalcones can serve as intermediates in the creation of complex molecules such as indoles, quinolines, and benzothiophenes. mdpi.com The reactivity of the chalcone can be modulated by the nature and position of substituents on the aromatic rings. The electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the enone system, influencing its reactivity in cycloaddition and condensation reactions.

Moreover, chalcone derivatives themselves can exhibit catalytic activity. For example, some chalcone-based structures have been explored for their ability to catalyze specific organic transformations. While direct catalytic applications of this compound have not been documented, related compounds have been investigated in contexts such as the catalytic hydrolysis of esters. researchgate.net

Sensing and Detection Applications in Research Contexts

Chalcones are promising candidates for the development of chemical sensors due to their inherent photophysical properties. nih.gov Many chalcone derivatives exhibit fluorescence, and the characteristics of this fluorescence, such as intensity and wavelength, can be sensitive to the molecule's environment. This sensitivity can be exploited for the detection of various analytes.

The presence of donor and acceptor groups in a conjugated system, a "push-pull" system, can lead to interesting photophysical behaviors, including intramolecular charge transfer (ICT). rsc.org In this compound, the nitrophenyl group acts as an electron acceptor. The interaction of this system with its surroundings can alter the ICT process and, consequently, its fluorescence emission. For example, the fluorescence of some chalcones is known to be quenched or enhanced in the presence of specific metal ions or anions, forming the basis for a sensor.

While specific studies on this compound as a sensor are not available, the general principles of chalcone-based sensors suggest its potential in this area. The table below summarizes the sensing applications of some functionalized chalcones.

Chalcone Derivative TypeAnalyte DetectedPrinciple of Detection
Heterocyclic ChalconesMetal IonsFluorescence quenching or enhancement
Hydroxylated ChalconespH ChangesColorimetric or fluorometric response
Aminated ChalconesAnionsChanges in absorption or emission spectra

Fundamental Studies in Photochemistry and Photophysics of Acrylonaphthone Systems

The photochemistry and photophysics of chalcones are areas of active research, driven by their potential in applications such as photo-responsive materials and photodynamic therapy. The core structure of chalcones, with its conjugated system of aromatic rings and an enone bridge, is responsible for its absorption of UV-Vis light and subsequent electronic transitions. rsc.org

The photophysical properties of chalcones, including their absorption and fluorescence spectra, are highly dependent on the substituents on the aromatic rings and the solvent environment. rsc.org For instance, the introduction of a nitro group, as in this compound, can significantly influence the electronic properties of the molecule. The nitro group generally acts as an electron-withdrawing group, which can lead to a red-shift in the absorption spectrum. mdpi.com

Studies on nitro-substituted chalcones have shown that the position of the nitro group can affect the molecular conformation (s-cis vs. s-trans) and the crystal packing, which in turn influences the solid-state photophysical properties. mdpi.com The photochemistry of nitroarenes can be complex, involving transitions to excited states that can lead to various chemical reactions, including rearrangements and cycloadditions. nih.gov

The study of the excited state dynamics of chalcones, often using techniques like laser flash photolysis, provides insights into processes such as intersystem crossing and intramolecular charge transfer. nih.gov These fundamental studies are crucial for designing new chalcone-based materials with tailored optical and electronic properties.

The following table presents a summary of photophysical data for a related nitro-substituted chalcone, (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one.

PropertyValue
Conformations-trans
Crystal SystemOrthorhombic
Space GroupPbca
Key Intermolecular Interactionsπ-π stacking

Data for (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one as a representative nitro-substituted chalcone. mdpi.com

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stability of 3-(3-Nitrophenyl)-2'-acrylonaphthone in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is a primary method for assessing purity. For example, chromatographic analysis reveals distinct retention times for this compound at 0.79 min and 7.91 min , with peak symmetry indicating purity . Coupling HPLC with mass spectrometry (LC-MS) enhances impurity detection, as demonstrated in studies identifying oxidation-related degradation products . Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis should complement chromatographic data to confirm structural integrity.

Q. How can researchers synthesize this compound, and what key reaction parameters should be optimized?

  • Methodological Answer : A plausible route involves Friedel-Crafts acylation using nitrophenylacetyl chloride and naphthalene derivatives. Reaction conditions such as temperature (e.g., 70–90°C ) and catalyst choice (e.g., AlCl₃ or FeCl₃) significantly impact yield. Monitoring via thin-layer chromatography (TLC) or HPLC during synthesis ensures intermediate formation and minimizes side products . Post-synthesis purification through recrystallization or column chromatography is critical, as impurities like nitro-group reduction byproducts may form under acidic conditions .

Q. What structural features of this compound influence its reactivity in photochemical or catalytic studies?

  • Methodological Answer : The nitro group at the meta position on the phenyl ring enhances electron-withdrawing effects, stabilizing intermediates in reactions such as nucleophilic aromatic substitution. The acrylonaphthone moiety provides conjugation, facilitating UV-light absorption for photochemical studies. Computational modeling (e.g., DFT calculations) can predict sites of electrophilic attack or redox activity, aiding experimental design .

Advanced Research Questions

Q. How should researchers address contradictions in reported physical properties (e.g., melting point, solubility) of this compound across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. For instance, melting point variations (e.g., 76–79°C vs. 160°C in related nitrophenyl compounds) necessitate differential scanning calorimetry (DSC) to identify polymorphs. Solubility profiles should be re-evaluated using standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Cross-validation via X-ray crystallography and thermogravimetric analysis (TGA) is recommended to resolve inconsistencies .

Q. What strategies are effective in mitigating oxidation impurities during long-term stability studies of this compound?

  • Methodological Answer : Accelerated stability testing under oxidative conditions (40°C/75% RH) can predict degradation pathways. For example, the "Ben-ox impurity" forms via oxidation at the acrylonaphthone moiety, detectable at RT 15.89 min in HPLC . Incorporating antioxidants (e.g., BHT) or storing samples under inert atmospheres (N₂/Ar) reduces degradation. Forced degradation studies with H₂O₂ or UV light help identify vulnerable functional groups and guide formulation strategies.

Q. How can researchers optimize the reaction yield of this compound in multi-step syntheses?

  • Methodological Answer : Reaction optimization via Design of Experiments (DoE) is critical. Variables include stoichiometry (e.g., 1.2 equivalents of nitrophenyl precursor), solvent polarity (toluene vs. DMF), and catalyst loading. Kinetic studies using in-situ FTIR or HPLC can pinpoint rate-limiting steps, such as acylation or nitro-group activation. Pilot-scale reactions should validate lab-scale findings, with yield improvements tracked via mass balance calculations .

Q. What computational tools are suitable for predicting the biological activity or material properties of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) evaluates interactions with biological targets (e.g., enzymes), while QSAR models correlate substituent effects (e.g., nitro position) with activity. For material science applications, density functional theory (DFT) predicts electronic properties (bandgap, HOMO-LUMO levels), and molecular dynamics (MD) simulations assess thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.